molecular formula C17H17ClN2O4S B369169 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 691381-40-5

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B369169
CAS No.: 691381-40-5
M. Wt: 380.8g/mol
InChI Key: KERKPTQNNNKHCR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the sulfonyl group and the chloro and methoxy substituents on the phenyl ring contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-2,5-dimethoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonylation: The amine group is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Cyclization: The intermediate product undergoes cyclization with o-phenylenediamine to form the benzimidazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and methoxy substituents may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole include other benzimidazole derivatives with different substituents. For example:

    1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole: Lacks the chloro substituent, which may affect its biological activity.

    1-(4-Chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole: Lacks the methoxy groups, potentially altering its chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-10-5-13-14(6-11(10)2)20(9-19-13)25(21,22)17-8-15(23-3)12(18)7-16(17)24-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERKPTQNNNKHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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